3-{[1,1'-biphenyl]-4-amido}-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[1,1’-biphenyl]-4-amido}-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core linked to a biphenyl and a methoxyphenyl group
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. It is known that many bioactive aromatic compounds, including those with an indole nucleus, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
The exact mode of action of the compound is currently unknown. Based on the structure of the compound and its similarity to other bioactive aromatic compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions . These interactions could potentially result in changes in the activity of the target proteins, leading to alterations in cellular processes.
Biochemical Pathways
Indole derivatives, which share structural similarities with the compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
A study on similar compounds suggests that they obey all five rules with good bioavailability and there might be no any possibility of causing harmful toxicants . This indicates that the compound could potentially have favorable pharmacokinetic properties.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the wide range of biological activities associated with similar compounds, it is likely that the compound could have diverse effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction typically requires a palladium catalyst, a boronic acid derivative, and a suitable base such as potassium phosphate in a solvent like tetrahydrofuran (THF) or dioxane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{[1,1’-biphenyl]-4-amido}-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-{[1,1’-biphenyl]-4-amido}-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-methoxyamphetamine: Known for its serotonin-releasing properties.
Adapalene: A third-generation topical retinoid used for treating acne.
Sonidegib: A drug used for basal cell carcinoma.
Uniqueness
3-{[1,1’-biphenyl]-4-amido}-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzofuran core with biphenyl and methoxyphenyl groups sets it apart from other compounds, making it a valuable molecule for various research and industrial applications.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-3-[(4-phenylbenzoyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N2O4/c1-34-23-17-15-22(16-18-23)30-29(33)27-26(24-9-5-6-10-25(24)35-27)31-28(32)21-13-11-20(12-14-21)19-7-3-2-4-8-19/h2-18H,1H3,(H,30,33)(H,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IELDMCLAEIZLKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.